Amylamine
Amylamine
N-amylamine appears as a clear colorless liquid with an ammonia-like odor. Irritates the eyes and respiratory system. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a corrosion inhibitor, solvent, flotation agent and in the manufacture of other chemicals.
Pentan-1-amine is a primary aliphatic amine that is n-pentane in which a hydrogen of one of the methyl groups is replaced by an amino group. A water-soluble liquid with boiling point 104℃, it is a strong irritant. It is a conjugate base of a pentan-1-aminium.
Amylamine is a natural product found in Hypholoma fasciculare and Peucedanum palustre with data available.
Pentan-1-amine is a primary aliphatic amine that is n-pentane in which a hydrogen of one of the methyl groups is replaced by an amino group. A water-soluble liquid with boiling point 104℃, it is a strong irritant. It is a conjugate base of a pentan-1-aminium.
Amylamine is a natural product found in Hypholoma fasciculare and Peucedanum palustre with data available.
Brand Name:
Vulcanchem
CAS No.:
110-58-7
VCID:
VC20983000
InChI:
InChI=1S/C5H13N/c1-2-3-4-5-6/h2-6H2,1H3
SMILES:
CCCCCN
Molecular Formula:
C5H13N
Molecular Weight:
87.16 g/mol
Amylamine
CAS No.: 110-58-7
Cat. No.: VC20983000
Molecular Formula: C5H13N
Molecular Weight: 87.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-amylamine appears as a clear colorless liquid with an ammonia-like odor. Irritates the eyes and respiratory system. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a corrosion inhibitor, solvent, flotation agent and in the manufacture of other chemicals. Pentan-1-amine is a primary aliphatic amine that is n-pentane in which a hydrogen of one of the methyl groups is replaced by an amino group. A water-soluble liquid with boiling point 104℃, it is a strong irritant. It is a conjugate base of a pentan-1-aminium. Amylamine is a natural product found in Hypholoma fasciculare and Peucedanum palustre with data available. |
|---|---|
| CAS No. | 110-58-7 |
| Molecular Formula | C5H13N |
| Molecular Weight | 87.16 g/mol |
| IUPAC Name | pentan-1-amine |
| Standard InChI | InChI=1S/C5H13N/c1-2-3-4-5-6/h2-6H2,1H3 |
| Standard InChI Key | DPBLXKKOBLCELK-UHFFFAOYSA-N |
| SMILES | CCCCCN |
| Canonical SMILES | CCCCCN |
| Boiling Point | 219.9 °F at 760 mmHg (NTP, 1992) |
| Flash Point | 45 °F (NTP, 1992) |
| Melting Point | -67 to -58 °F (NTP, 1992) |
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